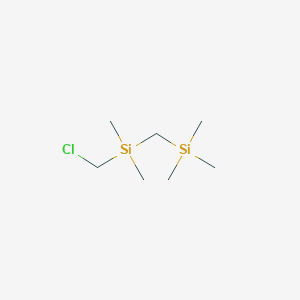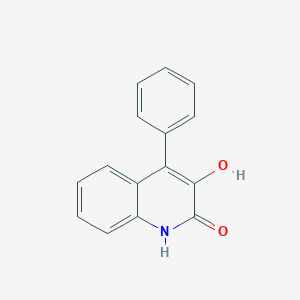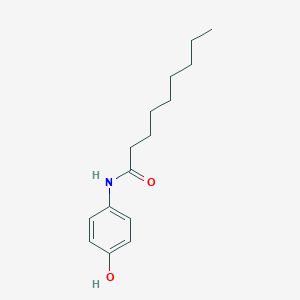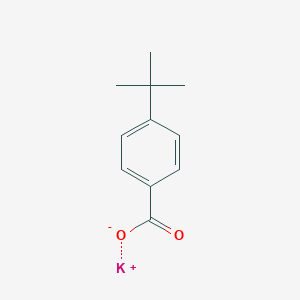
Potassium p-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium p-tert-butylbenzoate is a white crystalline powder that is widely used in the chemical industry. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Potassium p-tert-butylbenzoate is also used as a stabilizer in plastics and rubber, as well as a corrosion inhibitor in metalworking fluids.
Wirkmechanismus
The exact mechanism of action of potassium p-tert-butylbenzoate is not fully understood. It is believed to work by scavenging free radicals and inhibiting the growth of certain bacteria and cancer cells. Potassium p-tert-butylbenzoate may also work by disrupting the cell membrane of certain bacteria.
Biochemische Und Physiologische Effekte
Potassium p-tert-butylbenzoate has been shown to have antioxidant and antimicrobial properties. It has also been shown to inhibit the growth of certain cancer cells. Potassium p-tert-butylbenzoate has been studied for its effects on the immune system, but the results have been inconclusive.
Vorteile Und Einschränkungen Für Laborexperimente
Potassium p-tert-butylbenzoate is a relatively stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it can be difficult to dissolve in certain solvents, which can limit its use in certain experiments. Potassium p-tert-butylbenzoate can also be toxic in high doses, which can limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of potassium p-tert-butylbenzoate. It could be further studied for its antioxidant and antimicrobial properties, as well as its ability to inhibit the growth of cancer cells. Potassium p-tert-butylbenzoate could also be studied for its potential as a corrosion inhibitor in other industries, such as the oil and gas industry. Additionally, the synthesis method of potassium p-tert-butylbenzoate could be optimized to improve the yield and reduce the environmental impact of the reaction.
Synthesemethoden
Potassium p-tert-butylbenzoate can be synthesized by the reaction of p-tert-butylbenzoic acid with potassium hydroxide. The reaction is typically carried out in a solvent such as ethanol or water at elevated temperatures. The yield of the reaction can be improved by using a catalyst such as tetrabutylammonium bromide.
Wissenschaftliche Forschungsanwendungen
Potassium p-tert-butylbenzoate has been extensively studied for its various applications in the chemical industry. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a stabilizer in plastics and rubber, as well as a corrosion inhibitor in metalworking fluids. Potassium p-tert-butylbenzoate has been studied for its antioxidant and antimicrobial properties, as well as its ability to inhibit the growth of certain cancer cells.
Eigenschaften
CAS-Nummer |
16518-26-6 |
|---|---|
Produktname |
Potassium p-tert-butylbenzoate |
Molekularformel |
C11H13KO2 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
potassium;4-tert-butylbenzoate |
InChI |
InChI=1S/C11H14O2.K/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
GAJCVIMKCAZHEO-UHFFFAOYSA-M |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[K+] |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[K+] |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[K+] |
Andere CAS-Nummern |
16518-26-6 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Verwandte CAS-Nummern |
98-73-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl benzo[c]cinnoline-2-carboxylate](/img/structure/B94279.png)
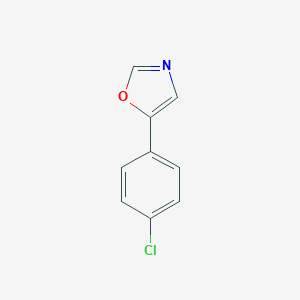
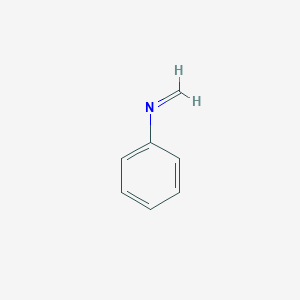
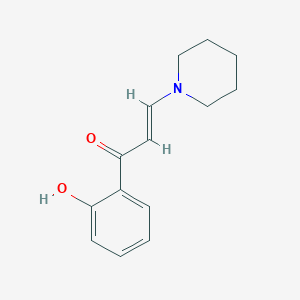
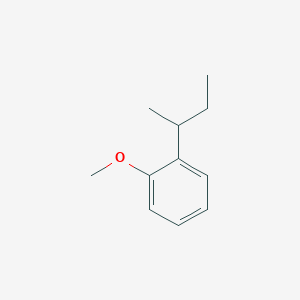
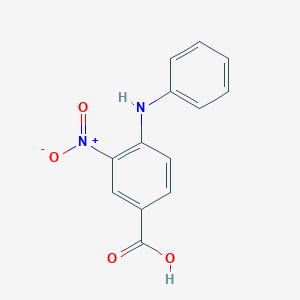
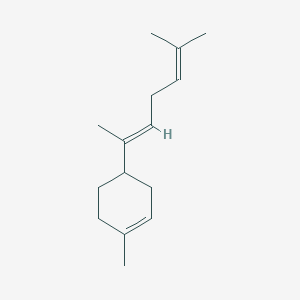
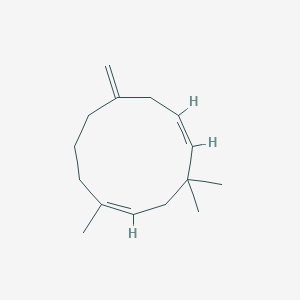
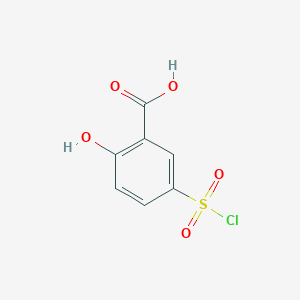
![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)
